molecular formula C8H11N3S B078054 N-benzylhydrazinecarbothioamide CAS No. 13431-41-9

N-benzylhydrazinecarbothioamide

Cat. No. B078054
CAS RN: 13431-41-9
M. Wt: 181.26 g/mol
InChI Key: ZTRUHAVBRPABTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzylhydrazinecarbothioamide derivatives involves various chemical processes and reactions. For instance, Abdel-Rhman et al. (2019) described the synthesis of N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes, highlighting the coordination of the ligand to metal ions in different forms and the semi-conducting nature of the compounds (Abdel‐Rhman et al., 2019). Additionally, Calatayud et al. (2007) described a selective synthesis method for 4-methyl- and 4-phenylthiosemicarbazide derivatives of benzil, demonstrating the influence of reaction conditions on the product formed (Calatayud et al., 2007).

Molecular Structure Analysis

The molecular structure of N-benzylhydrazinecarbothioamide derivatives has been elucidated using various spectroscopic methods. Studies such as those by Lakshmi and Shankaraiah (2023) confirm the structures of novel carbothioamides using NMR, IR, and mass spectroscopy (Lakshmi & Shankaraiah, 2023).

Chemical Reactions and Properties

N-benzylhydrazinecarbothioamide and its derivatives participate in various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, the reaction of N-benzylhydrazinecarbothioamide with metal ions forms complexes that exhibit cytotoxicity against cancer cell lines, as reported by Abdel-Rhman et al. (2019) (Abdel‐Rhman et al., 2019).

Physical Properties Analysis

The physical properties of N-benzylhydrazinecarbothioamide derivatives, such as solubility, melting point, and optical properties, are crucial for their practical applications. For example, the optical band gap measurements indicate the semi-conducting nature of these compounds, as explored in the study by Abdel-Rhman et al. (2019) (Abdel‐Rhman et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, play a vital role in determining the applications of N-benzylhydrazinecarbothioamide derivatives. Research by Barbuceanu et al. (2014) on the synthesis and antioxidant activity evaluation of new compounds from hydrazinecarbothioamide class containing diarylsulfone and 2,4-difluorophenyl moieties showcases the chemical versatility and potential antioxidant activity of these compounds (Barbuceanu et al., 2014).

Scientific Research Applications

  • Cytotoxicity and Molecular Docking Studies : N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes have been synthesized and characterized. Studies showed strong cytotoxicity against colon and liver cancer cell lines, indicating potential applications in cancer therapy (Abdel‐Rhman et al., 2019).

  • Anticonvulsant Activity : Novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides have been evaluated for anticonvulsant activity, showing significant potential in seizure models. This research suggests these compounds could be developed as anticonvulsant drugs (Tripathi & Kumar, 2013).

  • Anticancer and Antioxidant Effects : Benzene sulfonamide derivatives, including benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide, have been synthesized and shown potent anticancer effects against breast carcinoma cell lines. However, these derivatives exhibited lower antioxidant activities (Mohamed et al., 2022).

  • Corrosion Inhibition : Hydrazinecarbothioamide derivatives have been studied for their role as corrosion inhibitors. This research highlights the potential of these compounds in protecting metals against corrosion, particularly in acidic environments (Singh et al., 2021).

  • In Vitro Anti-neoplastic Activity : Novel vicinal dioxime ligands containing thiosemicarbazone units have shown promising anti-neoplastic activity, especially against leukemia cell lines. This suggests potential applications in leukemia treatment (Babahan et al., 2014).

  • Anti-malarial Activity : New thiosemicarbazone derivatives containing benzimidazole moiety have exhibited significant anti-malarial activity in vitro, indicating potential for developing new anti-malarial drugs (Divatia et al., 2014).

  • Mild Steel Corrosion Inhibition : N-phenethylhydrazinecarbothioamide has been identified as an effective corrosion inhibitor for mild steel in acidic solutions, demonstrating potential in industrial applications (Shaker et al., 2021).

Safety And Hazards

N-Benzylhydrazinecarbothioamide is classified as having acute toxicity . It’s important to handle this compound with care and follow safety protocols.

properties

IUPAC Name

1-amino-3-benzylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRUHAVBRPABTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158639
Record name Hydrazinecarbothioamide, N-(phenylmethyl)-
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Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzylhydrazinecarbothioamide

CAS RN

13431-41-9
Record name 4-Benzylthiosemicarbazide
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Record name Hydrazinecarbothioamide, N-(phenylmethyl)-
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Record name 13431-41-9
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Record name Hydrazinecarbothioamide, N-(phenylmethyl)-
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Record name 3-amino-1-benzylthiourea
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Synthesis routes and methods

Procedure details

Benzylisothiocyanate (4.0 g) is slowly added to 1.8 g of anhydrous hydrazine in 50 ml dioxane. The reaction mixture is stirred at room temperature, the dioxane is then removed in vacuo and the residue is recrystallised from ethanol to give 4-benzylthiosemicarbazide as a crystalline solid (2.5 g), m.p. 127.6° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
H Nady, A Elgendy, WAA Arafa, ES Gad - Colloids and Surfaces A …, 2022 - Elsevier
… reaction between terephthalaldehyde with either N-benzylhydrazinecarbothioamide (2a) or N-… through the sonication reaction between N-benzylhydrazinecarbothioamide (2a) and 5-…
Number of citations: 12 www.sciencedirect.com
H Bayrak, A Demirbas, N Demirbas… - European journal of …, 2010 - Elsevier
Acetohydrazide derivative containing both antipyrine and triazole nuclei (5) was obtained starting from ethyl hydrazinecarboxylate derivative (2) and 4-aminoantipyrine (1) by three steps…
Number of citations: 117 www.sciencedirect.com
AV Ranade - 2014 - repository.library.northeastern.edu
… In a 250 ml round bottom flask 2-(3-(9H-carbazol-9-yl)propanoyl)-Nbenzylhydrazinecarbothioamide (250mg, 0.621 mmol) was taken in 30ml of 5%NaOH solution to it was added 80ml …
NU Güzeldemirci, S Cimok, DAŞE Net… - Turkish Journal of …, 2019 - ncbi.nlm.nih.gov
Objectives: To synthesize and characterize 2-[[6-(4-bromophenyl) imidazo [2, 1-b] thiazol-3-yl] acetyl]-N-alkyl/arylhydrazinecarbothioamide and 3-alkyl/aryl-2-[((6-(4-bromophenyl) …
Number of citations: 9 www.ncbi.nlm.nih.gov
SA Popov, MD Semenova, DS Baev, TS Frolova… - Steroids, 2020 - Elsevier
… Heterocyclization of the 2-ursoloyl-N-benzylhydrazinecarbothioamide derivative 5a with the formation of a 1,2,4-triazole derivative is not feasible due the steric hindrance of the …
Number of citations: 17 www.sciencedirect.com
A Bulanov, IN Shcherbakov, LD Popov… - … Section C: Crystal …, 2011 - scripts.iucr.org
… -3′H-spiro[chromene-2,1′-isobenzofuran]-8-yl)methylidene]hydrazinecarbothioamide, (I) [link] , was obtained by a condensation reaction with N-benzylhydrazinecarbothioamide, and …
Number of citations: 11 scripts.iucr.org
H Huang, Q Chen, X Ku, L Meng, L Lin… - Journal of medicinal …, 2010 - ACS Publications
A series of novel thiosemicarbazone derivatives bearing condensed heterocyclic carboxaldehyde moieties were designed and synthesized. Among them, TSC24 exhibited broad …
Number of citations: 240 pubs.acs.org
KB Patel, DV Patel, NR Patel, AM Kanhed… - Journal of …, 2022 - Taylor & Francis
With the aim to combat a multi-faceted neurodegenerative Alzheimer’s disease (AD), a series of carbazole-based semicarbazide and hydrazide derivatives were designed, synthesized …
Number of citations: 5 www.tandfonline.com
M Özil, M Emirik, A Beldüz, S Ülker - Bioorganic & Medicinal Chemistry, 2016 - Elsevier
A series of bisbenzimidazole derivatives starting from o-phenylenediamine and 4-nitro-o-phenylenediamine were prepared with oxalic acid. Most of the reactions were conducted using …
Number of citations: 46 www.sciencedirect.com
MT Shehzad, A Hameed, M Al-Rashida, A Imran… - Bioorganic …, 2019 - Elsevier
The role of aldose reductase (ALR2) in diabetes mellitus is well-established. Our interest in finding ALR2 inhibitors led us to explore the inhibitory potential of new thiosemicarbazones. …
Number of citations: 21 www.sciencedirect.com

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